molecular formula C16H22N2O4S2 B2405968 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 1797080-63-7

2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2405968
CAS RN: 1797080-63-7
M. Wt: 370.48
InChI Key: RICYMRPHWUGONW-UHFFFAOYSA-N
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Description

The compound “2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile” has a molecular formula of C16H22N2O4S2 and an average mass of 370.487 Da .


Synthesis Analysis

Piperidine derivatives, such as the one , are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.48 g/mol. Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antimicrobial and Antibacterial Studies

Compounds bearing structural similarities to 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile have been synthesized and evaluated for their antimicrobial properties. These studies show moderate to significant activity against a range of Gram-negative and Gram-positive bacteria. For example, the synthesis and antimicrobial studies of new pyridine derivatives and sulfonamide compounds demonstrated considerable antibacterial activity, highlighting the potential of these compounds in addressing bacterial infections (Patel & Agravat, 2009; Vinaya et al., 2009).

Anticancer Research

Some derivatives structurally related to 2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile have been explored for their potential anticancer activity. Research into novel sulfones with biologically active moieties suggests promising anticancer properties, with specific compounds showing efficacy against breast cancer cell lines (Bashandy et al., 2011).

Antioxidant and Enzyme Inhibition

Studies on sulfonamide and sulfonyl hydrazone derivatives, which share core structural features with the compound , have identified significant antioxidant capacity and enzyme inhibition. These compounds have been tested for their ability to inhibit lipid peroxidation and scavenge free radicals, showcasing their potential in oxidative stress-related conditions (Karaman et al., 2016).

Neuroprotective and Other Biological Activities

The exploration of sulfonamide derivatives for neuroprotective effects and other biological activities has been an area of active research. The structural diversity within this class of compounds allows for the targeting of various biological pathways, including carbonic anhydrase inhibition, which plays a role in a variety of physiological processes (Alafeefy et al., 2015).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-13(2)12-23(19,20)15-7-9-18(10-8-15)24(21,22)16-6-4-3-5-14(16)11-17/h3-6,13,15H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICYMRPHWUGONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Isobutylsulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

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